molecular formula C21H21ClN6O B3020822 7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539818-56-9

7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B3020822
M. Wt: 408.89
InChI Key: RRAFCZXBOZMANT-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its potential pharmacological activities. The structure of the compound suggests the presence of a triazolopyrimidine core substituted with a 4-chlorophenyl group, a dimethylaminophenyl group, and a carboxamide function. This compound is likely to exhibit interesting chemical and biological properties due to the presence of these substituents.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involves cyclization of a pyrimidinyl-thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This method could potentially be adapted to synthesize the compound of interest by introducing the appropriate substituents at the relevant positions on the triazolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions. In the crystal structure of a related compound, molecules form inversion dimers through pairs of N—H∙∙∙N hydrogen bonds, which are further organized into layers by π-stacking interactions between the aromatic systems of neighboring molecules . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected in the compound of interest as well.

Chemical Reactions Analysis

The reactivity of the triazolopyrimidine core can be modified by the introduction of various functional groups. For example, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines can be formylated at position 6, which opens up possibilities for further functionalization . However, certain derivatives can undergo unexpected reactions, such as the cascade process leading to the formation of a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative when treated with KOH/H2O . These reactions highlight the potential for diverse chemical transformations of the triazolopyrimidine scaffold.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of aromatic rings and a heterocyclic core suggests that the compound may exhibit moderate to high lipophilicity, which could influence its solubility and membrane permeability. The functional groups present, such as the carboxamide, may also impact the compound's hydrogen bonding capacity, acidity, and basicity, which are important factors in drug-receptor interactions and pharmacokinetics.

properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-12-17(19(23)29)18(13-4-8-15(22)9-5-13)28-21(24-12)25-20(26-28)14-6-10-16(11-7-14)27(2)3/h4-11,18H,1-3H3,(H2,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAFCZXBOZMANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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